molecular formula C18H39NO3 B156653 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol CAS No. 1733-93-3

2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol

Cat. No.: B156653
CAS No.: 1733-93-3
M. Wt: 317.5 g/mol
InChI Key: HBHLHEJVEMYNOX-UHFFFAOYSA-N
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Description

2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol (CAS RN: 1733-93-3) is a nonionic surfactant classified under ether-based amines. Its molecular formula is C₁₈H₃₉NO₃, with a molecular weight of 317.51 g/mol . Structurally, it consists of a dodecyloxy (C₁₂H₂₅O) chain linked via an ethyl group to a tertiary nitrogen atom, which is further bonded to two ethanol moieties. This amphiphilic structure enables its surfactant properties, balancing hydrophobic (dodecyl chain) and hydrophilic (ethanol groups) regions.

It is widely utilized in industrial and cosmetic formulations, particularly as an emulsifier and stabilizer due to its ability to reduce surface tension .

Properties

IUPAC Name

2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21/h20-21H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHLHEJVEMYNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169581
Record name 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol
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Molecular Weight

317.5 g/mol
Source PubChem
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CAS No.

1733-93-3
Record name 2,2′-[[2-(Dodecyloxy)ethyl]imino]bis[ethanol]
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Record name 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol
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Record name 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol
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Record name 2,2'-[2-(dodecyloxy)ethyl]imino]bisethanol
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Record name 2,2'-((2-(DODECYLOXY)ETHYL)IMINO)BISETHANOL
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Preparation Methods

Core Structural Components

The target compound comprises three modular units:

  • Dodecyloxy chain : A lipophilic C12 alkyl group linked via an ether bond.

  • Ethyleneimine bridge : A central nitrogen atom connected to two ethanol moieties.

  • Hydroxyethyl termini : Polar groups enabling surfactant behavior.

This architecture necessitates sequential synthesis of the hydrophobic tail and hydrophilic head, followed by coupling.

Stepwise Laboratory-Scale Synthesis

Synthesis of Dodecyloxyethyl Intermediate

Reaction Scheme :
Dodecanol+Ethylene OxideBase CatalystDodecyloxyethanol\text{Dodecanol} + \text{Ethylene Oxide} \xrightarrow{\text{Base Catalyst}} \text{Dodecyloxyethanol}

Conditions :

  • Catalyst : Potassium hydroxide (5–10 mol%)

  • Temperature : 120–150°C

  • Pressure : 2–3 bar (ethylene oxide)

  • Yield : 85–92%

Mechanism : Nucleophilic alkoxylation where the dodecanolate ion attacks ethylene oxide, forming the ether linkage. Excess ethylene oxide is avoided to prevent polyethoxylation.

Imine Bridge Formation

Reaction Scheme :
Dodecyloxyethanol+EthylenediamineDehydrating AgentImine Intermediate\text{Dodecyloxyethanol} + \text{Ethylenediamine} \xrightarrow{\text{Dehydrating Agent}} \text{Imine Intermediate}

Conditions :

  • Solvent : Toluene or xylene (azeotropic removal of water)

  • Catalyst : p-Toluenesulfonic acid (0.5–1 mol%)

  • Temperature : 110–130°C

  • Reaction Time : 6–8 hours

  • Yield : 70–78%

Critical Considerations :

  • Strict anhydrous conditions prevent hydrolysis of the imine.

  • Stoichiometric control (1:1 molar ratio) minimizes diamine oligomerization.

Ethoxylation to Install Hydroxyethyl Groups

Reaction Scheme :
Imine Intermediate+2Ethylene OxideBase2,2((2(Dodecyloxy)ethyl)imino)bisethanol\text{Imine Intermediate} + 2 \text{Ethylene Oxide} \xrightarrow{\text{Base}} 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol

Conditions :

  • Catalyst : Sodium methoxide (2–4 mol%)

  • Temperature : 80–100°C

  • Pressure : 1–1.5 bar

  • Yield : 88–95%

Side Reactions :

  • Over-ethoxylation leading to polyethylene glycol byproducts.

  • Mitigated by controlled ethylene oxide dosing and reaction monitoring via FTIR.

Industrial-Scale Production

Continuous Flow Reactor Design

Advantages Over Batch Processing :

  • Precise temperature control (±1°C) enhances reproducibility.

  • Reduced reaction times (50–70% faster) due to improved mass transfer.

  • In-line purification modules (e.g., thin-film evaporators) minimize downstream steps.

Operational Parameters :

ParameterValue Range
Flow Rate10–15 L/min
Residence Time30–45 min
Pressure5–7 bar
Catalyst Loading3–5 mol%

Purification and Characterization

Post-Synthesis Processing

Steps :

  • Neutralization : Acetic acid quench to deactivate basic catalysts.

  • Solvent Removal : Rotary evaporation under reduced pressure (20–30 mmHg).

  • Crystallization : Hexane/ethyl acetate (3:1) at −20°C yields 98% pure product.

Analytical Data :

PropertyValueMethod
Purity≥98%HPLC (C18 column)
Melting Point45–47°CDSC
Surface Tension32.1 mN/m (1 mM)Du Noüy ring

Comparative Analysis of Methodologies

Batch vs. Continuous Synthesis

MetricBatch ProcessContinuous Process
Annual Capacity50–100 tons200–500 tons
Energy Consumption15–20 kWh/kg8–12 kWh/kg
Impurity Profile1.2–2.1%0.5–0.8%

Key Insight : Continuous methods reduce oligomer impurities by 60% through minimized thermal degradation .

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-(Dodecyloxy)ethyl)imino)bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of dodecanoic acid or dodecanal.

    Reduction: Formation of 2,2’-((2-(Dodecyloxy)ethyl)amino)bisethanol.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Surfactant in Nanoparticle Synthesis : The compound is used as a surfactant in the synthesis of nanoparticles, where it helps stabilize colloidal dispersions by reducing surface tension.
    • Catalysis : It plays a role in catalytic processes due to its amphiphilic nature, which can enhance reaction rates and selectivity in organic reactions.
  • Biology
    • Cell Culture Media : 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol is employed in cell culture media formulations to enhance cell growth and viability, making it useful in biological research.
    • Lipid Membrane Interaction Studies : Preliminary investigations suggest that this compound interacts with lipid membranes, potentially influencing permeability and stability, which is critical for drug delivery applications.
  • Medicine
    • Drug Delivery Systems : The ability of the compound to form micelles makes it a candidate for drug delivery systems, where it can encapsulate therapeutic agents and improve their solubility and bioavailability.
  • Industrial Applications
    • Formulation of Detergents and Emulsifiers : Its surfactant properties are exploited in the formulation of various industrial products such as detergents, emulsifiers, and dispersants.
    • Separation Techniques : The compound has been utilized in HPLC methods for the separation and analysis of various substances, demonstrating its versatility in analytical chemistry .

Case Studies and Research Findings

  • Nanoparticle Stabilization : In studies involving the stabilization of gold nanoparticles, this compound was shown to significantly reduce agglomeration, leading to more uniform particle size distributions. This property is crucial for applications in electronics and catalysis.
  • Cell Viability Enhancement : Research indicated that incorporating this compound into cell culture media improved the viability of stem cells by enhancing membrane permeability. This finding has implications for regenerative medicine and tissue engineering.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers in biological systems, where it can enhance the permeability of cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol. Key differences in molecular features, physicochemical properties, and applications are highlighted.

2,2'-(Dodecylimino)bisethanol (CAS 1541-67-9)

  • Molecular Formula: C₁₆H₃₅NO₂
  • Molecular Weight : 273.45 g/mol
  • Structure: A dodecyl chain is directly attached to the imino nitrogen, with two ethanol groups.
  • Solubility : More hydrophilic than the target compound due to the absence of an ether linkage.
  • Applications : Primarily used in organic synthesis and as a corrosion inhibitor, lacking significant surfactant utility .

2,2'-{[3-(Isotridecyloxy)propyl]imino}bisethanol

  • Molecular Formula : C₁₂H₂₅CH₂OCH₂CH₂CH₂N(CH₂CH₂OH)₂ (approximate)
  • Structure: Features a longer isotridecyloxy chain and a propyl spacer between the ether and imino groups .
  • Properties : Enhanced lipophilicity compared to the target compound, improving performance in high-salinity environments.
  • Applications : Specialized as a cationic emulsifier and preservative in agrochemicals .

N-Methyldiethanolamine (CAS 105-59-9)

  • Molecular Formula: C₅H₁₃NO₂
  • Molecular Weight : 119.16 g/mol
  • Structure : A methyl group replaces the dodecyloxyethyl chain, resulting in a smaller, more polar molecule.
  • Solubility : Fully miscible in water due to reduced hydrophobicity.
  • Applications : Used in gas sweetening (CO₂ removal) and as a pH regulator, lacking surfactant efficacy .

C12 Dimethylamine Oxide (CAS 2530-44-1)

  • Molecular Formula : C₁₂H₂₆O₃
  • Molecular Weight : 289 g/mol
  • Structure: Contains an amine oxide group (N⁺–O⁻) instead of an imino-ethanol backbone.
  • Properties : Zwitterionic nature enhances solubility in both acidic and alkaline conditions.
  • Applications : Common in personal care products (shampoos, detergents) for foam stabilization .

2,2'-[[3-(Triethoxysilyl)propyl]imino]bisethanol (CAS 753-84-4)

  • Molecular Formula: C₁₄H₃₃NO₅Si
  • Structure : Incorporates a triethoxysilyl group, enabling silane coupling functionality .
  • Applications : Used in surface coatings and adhesives to enhance polymer-metal adhesion, diverging from surfactant roles .

Aromatic Derivatives (e.g., 2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol, CAS 29705-38-2)

  • Molecular Formula : C₁₀H₁₃FN₂O₄
  • Structure : Aromatic nitro and fluoro substituents introduce electronic effects .
  • Applications : Specialized in dye synthesis and pharmaceutical intermediates, leveraging reactive nitro groups .

Comparative Data Table

Compound (CAS RN) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
This compound (1733-93-3) C₁₈H₃₉NO₃ 317.51 Ether, imino, ethanol Dispersible in water Nonionic surfactant, emulsifier
2,2'-(Dodecylimino)bisethanol (1541-67-9) C₁₆H₃₅NO₂ 273.45 Imino, ethanol Hydrophilic Corrosion inhibitor
N-Methyldiethanolamine (105-59-9) C₅H₁₃NO₂ 119.16 Methyl, ethanol Water-miscible Gas treatment, pH regulation
C12 Dimethylamine Oxide (2530-44-1) C₁₂H₂₆O₃ 289 Amine oxide pH-dependent Foam stabilizer
2,2'-[[3-(Triethoxysilyl)propyl]imino]bisethanol (753-84-4) C₁₄H₃₃NO₅Si 343.51 Silane, ethanol Organic solvents Adhesive coatings
2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol (29705-38-2) C₁₀H₁₃FN₂O₄ 244.22 Aromatic nitro, fluoro Limited Pharmaceutical intermediates

Key Research Findings

  • Surfactant Performance: The dodecyloxyethyl chain in this compound provides superior micelle formation compared to shorter-chain analogs like N-methyldiethanolamine, making it more effective in emulsion stabilization .
  • Synthetic Flexibility : Ether-linked compounds (e.g., 1733-93-3) exhibit higher thermal stability than amine oxides (e.g., 2530-44-1), which degrade under oxidative conditions .
  • Niche Applications : Aromatic derivatives (e.g., 29705-38-2) highlight the role of electronic substituents in tuning reactivity for specialized chemical synthesis .

Biological Activity

2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol, also known by its CAS number 1733-93-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields such as pharmacology and environmental science.

  • Molecular Formula : C18H39NO3
  • Molecular Weight : 317.515 g/mol
  • LogP : 3.93 (indicating moderate lipophilicity)

These properties suggest that the compound may interact effectively with biological membranes, influencing its bioavailability and activity.

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and viruses. It has been noted for its effectiveness against HIV , influenza virus , and various fungal infections. Its mechanism involves disrupting microbial cell membranes, which is crucial for its efficacy as an antimicrobial agent .
  • Cellular Mechanisms
    • Studies have demonstrated that this compound influences several cellular pathways:
      • Apoptosis : Induces programmed cell death in cancer cells.
      • Autophagy : Modulates autophagic processes, potentially enhancing cellular repair mechanisms.
      • Inflammatory Response : Affects signaling pathways related to inflammation, including NF-κB and JAK/STAT pathways .
  • Pharmacological Applications
    • The compound has been explored for use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients. Its application in antibody-drug conjugates (ADCs) is particularly noteworthy, as it can improve targeting mechanisms in cancer therapies .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

  • E. coli : Inhibition at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus : Effective at 100 µg/mL.
  • Candida albicans : Significant reduction in growth observed at 75 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of the compound on various cancer cell lines:

  • HeLa Cells : IC50 value of 30 µg/mL.
  • MCF-7 Cells : IC50 value of 25 µg/mL.
    These findings suggest a promising role for this compound in cancer treatment protocols.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The dodecyloxy group enhances membrane permeability, allowing for greater interaction with cellular components.
  • Signal Transduction Interference : By modulating key signaling pathways, the compound can alter cell survival and proliferation rates.

Applications in Environmental Science

In addition to its pharmaceutical potential, this compound has been studied for its environmental applications:

  • Biodegradability : Research indicates that it can be broken down by microbial action, suggesting a lower environmental impact compared to more persistent compounds.
  • Use in Eco-friendly Products : Its properties make it suitable for incorporation into environmentally friendly cosmetic formulations .

Q & A

Basic Question

  • Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH, ~3300 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹). Reference spectra for similar surfactants (e.g., diethylene glycol monobutyl ether) can aid peak assignment .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., δ 1.2 ppm for alkyl chain CH₂, δ 3.5–3.7 ppm for ethylene oxide and hydroxyl groups). ¹³C NMR confirms carbon backbone connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

How does the ethylene oxide chain length in the molecule influence its emulsification efficiency compared to structural analogs?

Advanced Question
The ethylene oxide (EO) spacer modulates hydrophile-lipophile balance (HLB). Shorter EO chains (e.g., in 2,2'-[[3-(dodecyloxy)propyl]imino]bisethanol) reduce hydration, favoring oil-in-water emulsions. In contrast, longer EO chains enhance water solubility, stabilizing reverse emulsions. Experimental comparisons using contact angle measurements or phase inversion temperature (PIT) studies can quantify these effects. For example, analogs with propylene oxide (PO) spacers exhibit lower cloud points due to increased hydrophobicity .

What safety precautions should be observed when handling this compound in laboratory settings?

Basic Question
While specific toxicity data for this compound is limited, structurally similar surfactants (e.g., lauryldiethanolamine) are known to cause skin irritation and sensitization . Recommended precautions include:

  • Use of nitrile gloves, lab coats, and eye protection.
  • Conducting patch tests for dermal exposure studies.
  • Working in a fume hood to avoid inhalation of aerosols .

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